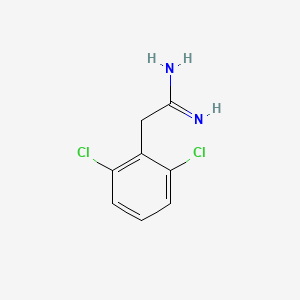

2-(2,6-Dichlorophenyl)acetimidamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,6-dichlorophenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTFFPWHLJQPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344495 | |

| Record name | 2,6-Dichlorophenylacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78622-21-6 | |

| Record name | 2,6-Dichlorophenylacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2,6 Dichlorophenyl Acetimidamide

Established and Novel Synthetic Pathways to 2-(2,6-Dichlorophenyl)acetimidamide

The construction of the this compound molecule can be approached through several strategic routes. These pathways often commence from readily available precursors and involve key chemical transformations to introduce the requisite functional groups.

A common and logical starting point for the synthesis of this compound is 2,6-dichloroaniline (B118687). This precursor already contains the dichlorinated phenyl ring, a core structural feature of the target molecule. One established method involves the reaction of 2,6-dichloroaniline with chloroacetonitrile (B46850) in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds via a Friedel-Crafts-type mechanism to yield 2-(2,6-dichlorophenyl)acetonitrile. The subsequent conversion of the nitrile group to an amidine can then be accomplished to afford the final product.

Another pathway starting from 2,6-dichloroaniline involves its conversion to 2,6-dichlorophenylacetic acid. This transformation can be achieved through various classical organic reactions. Once the acetic acid derivative is obtained, it can be converted to the corresponding amide, which is then dehydrated to the nitrile. Finally, the nitrile is converted to the desired acetimidamide.

The direct conversion of a nitrile to an amidine, known as an amidination reaction, is a pivotal step in many synthetic routes to this compound. The most common method for this transformation is the Pinner reaction. In this process, 2-(2,6-dichlorophenyl)acetonitrile is treated with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride. This forms an intermediate imidate salt, which is then reacted with ammonia (B1221849) to yield the final this compound.

Alternatively, amidination can be achieved by reacting the nitrile with a source of ammonia, such as ammonium (B1175870) chloride, in the presence of a suitable catalyst. This direct approach can sometimes offer advantages in terms of atom economy and reduced step count.

The synthesis of this compound is inherently a multistep process. A representative multistep synthesis begins with 2,6-dichloroaniline. This is first diazotized and then subjected to a Sandmeyer-type reaction with cuprous cyanide to introduce the cyanomethyl group, forming 2,6-dichlorobenzyl cyanide. This intermediate is then subjected to conditions that facilitate the formation of the acetimidamide moiety.

Optimization of Synthetic Reaction Conditions

To enhance the efficiency and industrial viability of synthesizing this compound, significant research has focused on optimizing reaction conditions. Key areas of investigation include the development of advanced catalyst systems and understanding the influence of solvents on reaction kinetics.

The choice of catalyst can profoundly impact the yield, reaction time, and selectivity of the synthetic steps. In the synthesis of 2-(2,6-dichlorophenyl)acetonitrile from 2,6-dichloroaniline and chloroacetonitrile, various Lewis acids have been explored. While aluminum chloride is traditional, other catalysts such as iron(III) chloride or zinc chloride have been investigated to potentially offer milder reaction conditions and easier workup procedures.

For the conversion of the nitrile to the amidine, the use of solid acid catalysts has been explored as an alternative to homogeneous acid catalysts like HCl. These heterogeneous catalysts can simplify product isolation and catalyst recovery, contributing to a more sustainable process.

| Catalyst | Reaction Step | Observed Effect |

| Aluminum Chloride (AlCl₃) | Friedel-Crafts reaction of 2,6-dichloroaniline | Promotes the formation of 2-(2,6-dichlorophenyl)acetonitrile |

| Iron(III) Chloride (FeCl₃) | Friedel-Crafts reaction of 2,6-dichloroaniline | Alternative Lewis acid, may offer milder conditions |

| Hydrogen Chloride (HCl) | Pinner reaction (nitrile to amidine) | Traditional strong acid catalyst for imidate formation |

| Solid Acid Catalysts | Nitrile to amidine conversion | Can facilitate easier product purification and catalyst recycling |

The solvent system employed in each synthetic step plays a critical role in reaction rates and outcomes. In the Pinner reaction, the choice of alcohol (e.g., methanol, ethanol) can influence the rate of imidate formation and the subsequent ammonolysis. Anhydrous conditions are typically essential to prevent the hydrolysis of the intermediate imidate back to the amide.

The polarity of the solvent can also affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics. For instance, in the initial Friedel-Crafts reaction, a non-polar solvent like carbon disulfide or a chlorinated hydrocarbon is often used. A detailed understanding of the reaction mechanism and the role of the solvent allows for the selection of optimal conditions to maximize the yield and purity of this compound.

| Solvent | Reaction Step | Significance |

| Ethanol | Pinner reaction | Reactant in the formation of the ethyl imidate intermediate |

| Methanol | Pinner reaction | Alternative alcohol for imidate formation |

| Carbon Disulfide | Friedel-Crafts reaction | Non-polar solvent, facilitates the reaction |

| Dichloromethane | Friedel-Crafts reaction | Chlorinated hydrocarbon solvent option |

Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry has increasingly embraced techniques that offer improvements in reaction times, yields, and environmental impact. Among these, microwave-assisted synthesis has emerged as a powerful tool in the synthesis of acetamide (B32628) derivatives. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly accelerated reaction rates and cleaner product formation compared to conventional heating methods. ajrconline.orgirjmets.com

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the general principles can be inferred from the synthesis of structurally related acetamide compounds. irjmets.commdpi.com The synthesis of acetamide derivatives, such as 2-chloro-N-(3,4-dichlorophenyl) acetamide, has been successfully achieved using microwave irradiation. irjmets.com This process typically involves the reaction of a substituted aniline (B41778) with an acetylating agent in the presence of a suitable solvent and often a catalyst. irjmets.commdpi.com

The key advantages of employing microwave-assisted synthesis in this context include:

Accelerated Reactions: Microwave heating can drastically reduce reaction times from hours to minutes. ajrconline.orgmdpi.com

Improved Yields and Purity: This method often results in higher yields and cleaner products, simplifying purification processes. irjmets.com

Energy Efficacy: Microwave synthesis is generally more energy-efficient than conventional heating methods. irjmets.com

Eco-Friendly Conditions: The potential for using less solvent or solvent-free conditions aligns with the principles of green chemistry. ajrconline.orgirjmets.com

A general procedure for the microwave-assisted synthesis of a related acetamide derivative involves dissolving the amine and the acetylating agent in a suitable solvent, followed by irradiation in a microwave reactor at a specific power and for a short duration. mdpi.com The reaction progress is typically monitored by thin-layer chromatography (TLC). ajrconline.orgmdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Generic Acetamide Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | ajrconline.orgmdpi.com |

| Yield | Moderate | Often higher | irjmets.com |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | ajrconline.org |

| Solvent Volume | Often larger volumes required | Reduced or solvent-free conditions possible | ajrconline.org |

Preparation of Isotopic Variants and Labeled Compounds for Research Studies

The general strategies for preparing labeled organic molecules include:

Isotopic Exchange: This method involves the exchange of a hydrogen atom with a deuterium (B1214612) or tritium (B154650) atom, often facilitated by a catalyst. energ-en.ro However, this method can sometimes lack regioselectivity. energ-en.ro

Chemical Synthesis: This approach involves incorporating the isotope at a specific position in the molecule through a multi-step synthesis using a labeled precursor. energ-en.ronih.gov This method offers precise control over the label's position. energ-en.ro

For instance, the synthesis of tritium-labeled compounds often involves the catalytic reduction of a halogenated or unsaturated precursor with tritium gas. energ-en.ronih.gov In the case of acetamides, a brominated precursor could be subjected to tritiation to introduce the label. nih.gov

Carbon-14 (B1195169) labeling typically involves the use of a ¹⁴C-labeled starting material, such as [¹⁴C-methyl]propionic acid, which is then carried through the synthetic route to produce the final labeled compound. nih.gov An automated radiosynthesis of a [¹¹C]-labeled acetamide derivative for positron emission tomography (PET) has been reported, highlighting the advanced techniques available for incorporating short-lived isotopes. nih.gov

Deuterium labeling can be achieved through various methods, including the use of deuterated reagents or by H-D exchange reactions catalyzed by metals like palladium on carbon (Pd/C) in the presence of D₂O. princeton.edumdpi.com

Table 2: Common Isotopes Used in Labeled Compound Synthesis

| Isotope | Common Application | Labeling Method Example | Reference |

|---|---|---|---|

| Deuterium (²H or D) | Metabolic stability studies, internal standards for mass spectrometry | H-D exchange using a catalyst and D₂O | princeton.edumdpi.com |

| Tritium (³H or T) | Receptor binding assays, autoradiography | Catalytic reduction of a halogenated precursor with tritium gas | energ-en.ronih.gov |

| Carbon-11 (¹¹C) | Positron Emission Tomography (PET) imaging | Automated radiosynthesis from a labeled precursor | nih.gov |

| Carbon-14 (¹⁴C) | Metabolism and pharmacokinetic studies (ADME) | Synthesis from a ¹⁴C-labeled starting material | nih.gov |

Derivatization Strategies for Analog Development and Structural Modification

The development of analogs through derivatization is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, derivatization strategies would focus on modifying specific parts of the molecule to explore structure-activity relationships (SAR).

A notable example of a derivative of the closely related 2-(2,6-dichlorophenyl)acetamide (B1307424) is the potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, LY3154207. nih.gov The synthesis of this complex molecule involved coupling 2-(2,6-dichlorophenyl)acetic acid with a chiral dihydroisoquinoline moiety. nih.gov This demonstrates a key derivatization strategy where the acetamide group is modified to introduce a large, functionalized substituent, thereby altering the pharmacological profile of the parent scaffold.

General strategies for the derivatization of the this compound scaffold could include:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., hydroxyl, amino, alkyl groups) on the dichlorophenyl ring can influence binding affinity and selectivity. nih.gov SAR studies on related pyrido[2,3-d]pyrimidin-7-ones have shown that polar substituents on an attached phenyl ring can increase potency. nih.gov

Alteration of the Acetimidamide Group: The imidamide functional group offers several points for modification. The nitrogen atoms can be substituted with different alkyl or aryl groups, or the entire group can be replaced with other bioisosteres to explore different interactions with biological targets.

Introduction of Side Chains: Attaching various side chains to the core structure can enhance properties like solubility and bioavailability. researchgate.net

The systematic synthesis and biological evaluation of such analogs are crucial for understanding the SAR and for the rational design of new therapeutic agents. nih.govnih.gov

Table 3: Potential Derivatization Sites on the this compound Scaffold

| Modification Site | Potential Modifications | Purpose | Reference |

|---|---|---|---|

| 2,6-Dichlorophenyl Ring | Introduction of other halogens, alkyl, alkoxy, or nitro groups | To alter electronic properties and steric interactions | nih.gov |

| Methylene (B1212753) Bridge (-CH₂-) | Alkylation or replacement with other linkers | To change the spatial orientation of the phenyl ring relative to the imidamide group | |

| Acetimidamide Group | N-alkylation, N-arylation, or replacement with bioisosteric groups (e.g., guanidine, amidine) | To modify hydrogen bonding capacity and basicity |

Advanced Structural Characterization and Elucidation Research

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds and for identifying key functional groups. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) are primary tools for the structural elucidation of 2-(2,6-dichlorophenyl)acetimidamide.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on its constituent chemical groups.

¹H NMR:

Aromatic Protons: The 2,6-dichlorophenyl group would exhibit a characteristic signal pattern. The single proton at the 4-position (para to the acetyl group) would appear as a triplet, while the two equivalent protons at the 3- and 5-positions would appear as a doublet.

Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂-) between the phenyl ring and the imidamide group would typically appear as a singlet.

Imidamide Protons: The protons attached to the nitrogen atoms of the acetimidamide group (-C(=NH)NH₂) would be observable, though their chemical shift and multiplicity could vary depending on the solvent, temperature, and exchange rates. washington.educarlroth.com

¹³C NMR:

The spectrum would show distinct signals for each unique carbon atom. The dichlorophenyl ring would present four signals: one for the carbon attached to the methylene group, one for the two carbons bearing chlorine atoms, one for the two carbons adjacent to the chloro-substituted carbons, and one for the para carbon. Additional signals would correspond to the methylene carbon and the imidamide carbon.

Analysis using Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopies are powerful complementary techniques for identifying functional groups and probing molecular vibrations. The analysis of related compounds containing the 2,6-dichlorophenyl moiety allows for the assignment of characteristic vibrational frequencies. nih.govnih.gov

Key expected vibrational modes for this compound include:

N-H Stretching: The N-H bonds of the primary amine and imine groups in the acetimidamide moiety are expected to produce strong, broad bands in the FTIR spectrum, typically in the range of 3200-3400 cm⁻¹.

C-H Aromatic Stretching: These vibrations typically appear as a series of weaker bands above 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the imine is a key functional group and would exhibit a characteristic stretching vibration in the 1640-1690 cm⁻¹ region.

C-Cl Stretching: The strong vibrations from the carbon-chlorine bonds on the aromatic ring are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The table below summarizes the expected vibrational frequencies based on analyses of related structures.

| Vibrational Assignment | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (Phenol Group) | 3448 | FTIR researchgate.net |

| N-H Stretching | 3200 - 3400 | FTIR researchgate.net |

| C-H Aromatic Stretching | > 3000 | FTIR/Raman |

| C=N Stretching | 1640 - 1690 | FTIR/Raman |

| C-Cl Stretching | 600 - 800 | FTIR/Raman nih.gov |

Solid-State Structural Investigations

Solid-state analysis, particularly through single-crystal X-ray diffraction, provides definitive information about the molecular structure, conformation, and the arrangement of molecules in a crystalline lattice.

Single-Crystal X-ray Diffraction Studies of this compound and Related Structures

Detailed crystallographic data has been reported for structurally analogous compounds, such as (E)-2-(2,6-dichlorophenyl)-2-(phenylimino)acetamide. nih.gov In this related molecule, the 2,6-dichlorophenyl ring is significantly twisted relative to the rest of the molecule. The compound crystallizes in the P-1 space group. nih.gov The analysis of such related structures provides a robust model for understanding the likely solid-state conformation of this compound.

Crystallographic Data for the Related Compound (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0091 (6) researchgate.net |

| b (Å) | 8.0091 (6) researchgate.net |

| c (Å) | 12.010 (1) |

| α (°) | 97.296 (6) researchgate.net |

| β (°) | 93.63 (1) |

| γ (°) | 102.149 (7) researchgate.net |

| Volume (ų) | 741.0 (2) |

Analysis of Crystal Packing and Supramolecular Architectures

The study of crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice. In related structures like (E)-2-(2,6-dichlorophenyl)-2-(phenylimino)acetamide, molecules are linked by hydrogen bonds to form well-defined supramolecular motifs. nih.gov Specifically, pairs of molecules form centrosymmetric dimers through N—H···O hydrogen bonds, creating a characteristic R₂²(8) ring motif. nih.gov These dimers then arrange into a larger crystal structure stabilized by additional, weaker interactions.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

The stability and architecture of the crystal lattice are governed by a network of intermolecular interactions.

Hydrogen Bonding: In the crystal structure of (E)-2-(2,6-dichlorophenyl)-2-(phenylimino)acetamide, N—H···O hydrogen bonds are the primary interaction driving the formation of dimers. nih.gov Weaker C—H···O and C—H···π interactions also play a role in connecting these dimers. nih.gov

Hydrogen Bond Geometry for (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide nih.gov

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2—H2A···O1 | 0.86 | 2.10 | 2.935 (2) | 164 |

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts. For example, in the related compound (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, Hirshfeld analysis revealed the percentage contributions of various interactions. nih.goviucr.org This type of analysis provides a detailed fingerprint of the forces holding the crystal together.

Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Hydrazine Compound nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 22.1 |

| Cl···H/H···Cl | 20.5 |

| O···H/H···O | 19.7 |

| C···C | 11.1 |

This quantitative data highlights the importance of not only traditional hydrogen bonds but also contacts involving chlorine and van der Waals forces in defining the supramolecular architecture of compounds bearing the 2,6-dichlorophenyl group. nih.govnih.goviucr.org

Conformational Analysis and Stereochemical Considerations in Solution and Solid States

In the solid state, the conformation is often dictated by a combination of intramolecular steric effects and intermolecular packing forces, such as hydrogen bonding. A significant feature of the 2,6-disubstituted phenyl ring is the steric hindrance imposed by the ortho-chlorine atoms. This steric bulk typically forces the phenyl ring to adopt a non-coplanar orientation with respect to the adjacent side chain to minimize steric strain.

Studies on structurally related compounds provide a basis for understanding these conformational properties. For instance, in derivatives like N-(2,6-dichlorophenyl)-4-methylbenzamide, the two aromatic rings are observed to be nearly orthogonal to each other, with a dihedral angle of 79.7 (1)°. researchgate.net Similarly, in (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide, the dihedral angle between the 2,6-dichlorophenyl ring and the phenyl ring is 69.4 (1)°. nih.gov In the case of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the mean plane of the dichlorophenyl ring is twisted by 79.7 (7)° from that of the thiazole (B1198619) ring. researchgate.net This consistent observation of a large dihedral angle highlights the profound influence of the ortho-chloro substituents on the molecule's conformation.

The polymorphism of related compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, has been linked to the conformational flexibility of the molecule, suggesting that different stable conformations can exist. rsc.org

While detailed solution-state conformational analyses specifically for this compound are not extensively documented in the public domain, NMR-based conformational analysis is a powerful tool for such investigations. nih.govasianpubs.orgmdpi.comrsc.org For related structures, NMR studies have been used to determine the preferred orientation of substituents and the puckering of rings. nih.govasianpubs.org It is expected that in solution, the 2,6-dichlorophenyl group would exhibit rapid rotation around the single bond connecting it to the acetimidamide group, though the sterically hindered nature would still favor a non-planar average conformation.

The tables below summarize key crystallographic data for compounds containing the 2,6-dichlorophenyl moiety, which can be considered representative of the structural parameters expected for this compound.

Table 1: Selected Crystallographic Data for Related 2,6-Dichlorophenyl Compounds

| Compound Name | Dihedral Angle (°) | Crystal System | Space Group |

|---|---|---|---|

| (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide nih.gov | 69.4 (1) | Triclinic | P1 |

| 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide researchgate.net | 79.7 (7) | Triclinic | P-1 |

Table 2: Representative Bond Lengths and Angles for the 2,6-Dichlorophenyl Moiety

| Parameter | (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide nih.gov | 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide researchgate.net |

|---|---|---|

| C-Cl Bond Lengths (Å) | 1.732(2), 1.734(2) | 1.730(2), 1.733(2) |

Mechanistic Investigations of Molecular Interactions Preclinical and in Vitro Focus

Elucidation of Molecular Recognition and Binding Mechanisms

The ability of a compound to exert a biological effect is fundamentally determined by its ability to recognize and bind to specific molecular targets within a biological system. For compounds containing the 2,6-dichlorophenyl moiety, research has identified interactions with specific enzymes and receptors, explored the principles of allosteric modulation, and characterized enzymatic inhibition kinetics.

Interaction with Specific Receptors and Enzymes

The 2,6-dichlorophenyl group is a key feature in several compounds known to interact with specific enzymes, notably cyclooxygenases (COX) and viral reverse transcriptases. The well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac, chemically known as 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid, is a prime example. Its primary mechanism of action is the inhibition of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of inflammatory prostaglandins. nih.govpatsnap.comtandfonline.com The interaction is relatively equipotent for both isoforms. nih.govtandfonline.com The pharmacologic activity of Diclofenac, however, extends beyond COX inhibition and includes effects on arachidonic acid metabolism and the nitric oxide-cGMP pathway. nih.govtandfonline.com

Furthermore, the structural motif of 2,6-dichlorophenyl linked to an acetamide-like structure is found in precursors to potent enzyme inhibitors. For instance, (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide has been identified as an important synthetic precursor for a class of α-anilinophenylacetamide derivatives that are potent and specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. patsnap.com This suggests that the scaffold is suitable for binding to the active or allosteric sites of this critical viral enzyme.

Allosteric Modulation Principles and Studies

Allosteric modulation represents a sophisticated mechanism of regulating receptor function. Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the endogenous ligand. nih.gov These modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of the orthosteric ligand, negative allosteric modulators (NAMs), which reduce it, or silent allosteric modulators (SAMs), which block the effects of other allosteric modulators. tandfonline.com This mechanism offers advantages such as enhanced drug selectivity and a reduced risk of side effects. nih.gov

A key example of a compound containing the 2-(2,6-dichlorophenyl) group that functions via allosteric modulation is LY3154207. This molecule was identified as a potent, subtype-selective PAM of the human dopamine (B1211576) D1 receptor. droracle.ai Unlike orthosteric agonists, LY3154207 was found to have minimal direct agonist activity on its own but significantly enhanced the receptor's response to dopamine. droracle.ai This finding highlights the capability of the 2-(2,6-dichlorophenyl) moiety to be incorporated into structures that can finely tune the activity of G protein-coupled receptors (GPCRs). nih.govdroracle.ai

Enzymatic Inhibition Kinetics and Pathways

The study of enzymatic inhibition kinetics provides quantitative measures of a compound's potency and reveals its mechanism of action. This includes determining parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), as well as the type of inhibition (e.g., competitive, noncompetitive, or mixed).

While specific kinetic data for 2-(2,6-Dichlorophenyl)acetimidamide is not prominently available, extensive data exists for the related compound, Diclofenac. As an inhibitor of prostaglandin (B15479496) synthesis, Diclofenac inhibits both COX-1 and COX-2. nih.govtandfonline.com Its action is a hallmark example of NSAID pharmacology. patsnap.comjptcp.com

In other studies, acetamide (B32628) derivatives have been shown to be effective enzyme inhibitors with well-characterized kinetics. For example, a study on novel quinoline-based benzo[d]imidazole derivatives bearing a 2-((3-(1H-benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(2,6-dichlorophenyl)acetamide moiety identified potent α-glucosidase inhibitors. nih.gov The most potent of these compounds inhibited the α-glucosidase enzyme in a competitive manner, with a Kᵢ value of 3.2 µM. nih.govresearchgate.net

| Compound Class | Target Enzyme | Inhibition Type | Potency (Kᵢ / IC₅₀) |

| Quinoline-based N-(2,6-dichlorophenyl)acetamide derivative nih.govresearchgate.net | α-glucosidase | Competitive | Kᵢ = 3.2 µM; IC₅₀ = 3.2 ± 0.3 µM |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) nih.gov | HIV-1 Reverse Transcriptase | Noncompetitive (dNTP) | Kᵢ = 1.2 µM |

| Indomethacin derivative with N-(2,6-dichlorophenyl)acetamide moiety researchgate.net | COX-2 | Not specified | IC₅₀ = 2.91 ± 0.38 µM |

| Indomethacin derivative with N-(2,6-dichlorophenyl)acetamide moiety researchgate.net | COX-1 | Not specified | IC₅₀ = 4.14 ± 0.25 µM |

Studies in Advanced Preclinical Models (Excluding Clinical Human Trials and Safety/Adverse Effects)

In vitro and cellular models are crucial for understanding the molecular pathways through which a compound acts and for assessing its selectivity.

In Vitro and Cellular Mechanistic Studies on Molecular Pathways

The cellular consequences of receptor and enzyme interactions involving the 2,6-dichlorophenyl acetamide scaffold have been explored in various in vitro models. The characterization of LY3154207 as a D1 receptor PAM involved cellular assays to demonstrate its ability to potentiate dopamine-mediated signaling. droracle.ai Such studies typically measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP), which is a key signaling molecule for the D1 receptor. droracle.ai The distinct pharmacological profile of LY3154207 in preclinical models, which lacked a bell-shaped dose-response curve, further elucidated its allosteric mechanism at the cellular level. droracle.ai

In the context of antiviral research, acetamide derivatives have been shown to interfere with critical viral processes at the cellular level. Studies on inhibitors of HIV-1 Tat-mediated transcription, for example, have demonstrated that certain compounds can selectively block this viral-specific process without affecting other steps of the infection cycle in T-cell lines. asm.org These compounds were shown to inhibit the ejection of histone H3 from the viral long-terminal repeat (LTR) promoter, a key step for initiating viral transcription. asm.org

Investigation of Selective Molecular Interactions in Biological Systems

Selectivity is a critical attribute of a therapeutic candidate, as it determines the compound's ability to interact with the intended target while avoiding off-target effects. The 2,6-dichlorophenyl moiety appears to contribute to the selectivity of several compounds. LY3154207 was identified not only as a potent PAM but also as a subtype selective modulator for the human D1 dopamine receptor, a highly desirable property for a CNS-acting agent. droracle.ai

Similarly, the development of α-anilinophenylacetamide derivatives from a (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide precursor aimed to achieve specific inhibition of HIV-1 reverse transcriptase. patsnap.com The high specificity of non-nucleoside reverse transcriptase inhibitors for the viral enzyme over host DNA polymerases is a cornerstone of their therapeutic utility. nih.gov This selectivity arises from binding to a specific hydrophobic pocket in the HIV-1 RT that is not present in other polymerases. nih.gov These examples underscore the role of the dichlorophenyl-containing scaffold in achieving selective molecular interactions within complex biological systems.

Preclinical Pharmacological Characterization in Specific in vivo Systems (focused on mechanism)

Investigations into the in vivo mechanistic actions of derivatives of this compound have revealed specific interactions with adrenergic systems. One such derivative, N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine (B91507) hydrochloride (LON-954), has been characterized as an alpha 2-adrenoceptor antagonist, demonstrating effects both centrally and peripherally. nih.gov

Studies in various animal models have shown that LON-954 can antagonize the effects of clonidine (B47849), a known alpha 2-adrenoceptor agonist. nih.gov In isolated tissue preparations, such as the guinea pig ileum's Auerbach's plexus and the rat vas deferens, LON-954 was observed to counteract the clonidine-induced inhibition of twitch responses. nih.gov This suggests a competitive antagonism at the alpha 2-adrenoceptors in these peripheral systems.

Further in vivo studies in rats demonstrated that LON-954 could reverse the anti-convulsant effects of clonidine against pentylenetetrazol (PTZ)-induced convulsions. nih.gov This finding indicates that the alpha 2-antagonistic action of LON-954 extends to the central nervous system. However, a notable distinction in its pharmacological profile was observed in studies of clonidine-induced hypothermia in mice. Unlike the classic alpha 2-antagonist yohimbine (B192690), LON-954 did not prevent the hypothermic response to clonidine. nih.gov This suggests that the mechanism of LON-954 may differ from that of yohimbine in certain central pathways, or that the anticlonidine effect of yohimbine on hypothermia could be mediated by other mechanisms, such as its antiserotonin action. nih.gov

The collective results from these preclinical in vivo studies indicate that LON-954 functions as an alpha 2-antagonist. nih.gov

Table 1: In Vivo and In Vitro Effects of LON-954

| System/Model | Agonist/Inducer | Observed Effect of LON-954 | Conclusion |

| Guinea Pig Ileum (Auerbach's Plexus) | Clonidine | Antagonized clonidine-induced inhibition of twitch responses. nih.gov | Peripheral alpha 2-antagonism. nih.gov |

| Rat Vas Deferens | Clonidine | Antagonized clonidine-induced inhibition of twitch responses. nih.gov | Peripheral alpha 2-antagonism. nih.gov |

| Rat (in vivo) | Pentylenetetrazol (PTZ) / Clonidine | Reversed the anti-convulsant effect of clonidine. nih.gov | Central alpha 2-antagonism. nih.gov |

| Mouse (in vivo) | Clonidine | Did not prevent clonidine-induced hypothermia. nih.gov | Dissimilar action compared to yohimbine, suggesting potential mechanistic differences. nih.gov |

Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies for Quantitative and Qualitative Analysis

Chromatography stands as the cornerstone for the separation, identification, and quantification of 2-(2,6-Dichlorophenyl)acetimidamide. The choice of technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. Its versatility allows for the separation of the compound from related substances and impurities. Method development typically involves the optimization of several key parameters to achieve the desired chromatographic resolution and peak shape.

Key considerations in HPLC method development include the selection of the stationary phase (column), the mobile phase composition, and the detector. Reversed-phase chromatography is commonly utilized, with C18 columns being a popular choice due to their hydrophobicity, which is well-suited for retaining and separating moderately polar compounds like this compound. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that can influence the retention time and peak symmetry of the analyte. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine analysis. However, gradient elution, where the proportion of the organic modifier is increased over time, may be necessary for more complex samples containing a wider range of components.

Detection is most commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. For quantitative analysis, a calibration curve is constructed by plotting the peak area or height against the concentration of a series of known standards. This allows for the accurate determination of the compound's concentration in unknown samples.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 230 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) offers an alternative approach for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the carrier gas.

For successful GC analysis, the selection of an appropriate column and temperature program is crucial. A non-polar or mid-polar capillary column is often suitable for this type of analysis. The temperature of the injection port, oven, and detector must be carefully optimized to ensure efficient volatilization without causing thermal degradation of the compound.

When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both qualitative and quantitative analysis. The mass spectrometer fragments the eluted compounds into characteristic ions, producing a unique mass spectrum that serves as a "fingerprint" for identification. This high degree of selectivity makes GC-MS particularly valuable for confirming the presence of this compound in complex mixtures. For quantitative work, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby enhancing sensitivity and reducing background noise.

For the detection of trace levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

In an LC-MS/MS system, the analyte is first separated by the LC column and then introduced into the mass spectrometer. The first mass analyzer (Q1) is set to select the precursor ion of this compound. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the analyte at very low concentrations, even in the presence of significant matrix interference.

The development of an LC-MS/MS method involves the optimization of both the chromatographic conditions and the mass spectrometric parameters, such as the selection of precursor and product ions and the optimization of collision energy.

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

The success of any chromatographic analysis is heavily dependent on the quality of the sample preparation. The primary goals of sample preparation are to remove interfering components from the matrix, concentrate the analyte to a detectable level, and convert it into a form that is compatible with the analytical instrument.

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic or detection characteristics. For this compound, derivatization can be employed to enhance its volatility for GC analysis or to introduce a fluorescent or electroactive tag for more sensitive detection in HPLC.

For GC analysis, derivatization with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to replace active hydrogens with trimethylsilyl (B98337) groups, thereby increasing the volatility and thermal stability of the compound. For HPLC with fluorescence detection, a derivatizing agent that reacts with the amidine group to form a fluorescent product can significantly lower the limit of detection.

The extraction and purification of this compound from complex research matrices, such as biological fluids or environmental samples, is a critical step to ensure accurate and reliable results. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical and depends on the polarity of the analyte.

SPE is a more modern and often more efficient technique that uses a solid sorbent packed in a cartridge to selectively retain the analyte while allowing interfering components to pass through. The analyte is then eluted with a small volume of a strong solvent. The selection of the appropriate sorbent material (e.g., C18, ion-exchange) is key to achieving a high recovery and clean extract.

Table 2: Comparison of Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Can be labor-intensive, uses large volumes of organic solvents |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent | High recovery, high concentration factor, automation-friendly | Can be more expensive than LLE, method development can be complex |

Method Validation Parameters for Ensuring Research Data Reliability

The reliability of research data is paramount and is underpinned by a thoroughly validated analytical method. The validation process encompasses a series of experimental evaluations designed to demonstrate that the method is fit for its intended use.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. These could include impurities, degradation products, or matrix components. For this compound, a typical approach to demonstrating specificity involves comparing the analytical signals of the pure compound with those obtained from a mixture containing potential interfering substances.

In a chromatographic method, for instance, specificity is demonstrated if the peak for this compound is well-resolved from other peaks. This is often confirmed by peak purity analysis using a photodiode array (PDA) detector, which can assess whether the spectrum of the analyte peak is homogeneous.

Table 1: Illustrative Specificity Assessment Data for a Hypothetical HPLC Method

| Sample | Retention Time of this compound (minutes) | Peak Purity Index | Resolution from Nearest Peak |

| Standard Solution | 5.2 | 0.999 | N/A |

| Spiked Placebo | 5.2 | 0.998 | > 2.0 |

| Stressed Sample (Acid) | 5.2 | 0.997 | 2.5 |

| Stressed Sample (Base) | 5.2 | 0.999 | 2.8 |

| Stressed Sample (Oxidative) | 5.2 | 0.998 | 2.2 |

This table presents hypothetical data for illustrative purposes.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). Accuracy is typically determined by analyzing samples with a known concentration of this compound and comparing the measured value to the true value.

Table 2: Example of Precision and Accuracy Data for the Quantification of this compound

| Concentration Level (µg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) | Accuracy (% Recovery) |

| Low (e.g., 1 µg/mL) | < 2.0% | < 3.0% | 98.0 - 102.0% |

| Medium (e.g., 10 µg/mL) | < 1.5% | < 2.5% | 98.0 - 102.0% |

| High (e.g., 50 µg/mL) | < 1.0% | < 2.0% | 98.0 - 102.0% |

This table presents typical acceptance criteria for precision and accuracy in a research setting.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of at least five concentrations of this compound are prepared and analyzed. The response is then plotted against the concentration, and the relationship is evaluated by linear regression analysis. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.

Table 3: Representative Linearity and Range Data

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Number of Points | 7 |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

| Y-intercept | Close to zero |

This table outlines the expected outcomes from a linearity study.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a chromatographic method, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature.

Method transferability is the ability of a method to be successfully transferred from one laboratory to another. This ensures that the method can be used by different analysts in different locations with comparable results.

Table 4: Factors and Variations for Robustness Testing

| Parameter | Variation | Effect on Results |

| Flow Rate (mL/min) | ± 0.1 | No significant change in resolution or quantification |

| Mobile Phase Composition | ± 2% organic | Minor shift in retention time, quantification unaffected |

| Column Temperature (°C) | ± 2 °C | Minor shift in retention time, quantification unaffected |

| pH of Mobile Phase Buffer | ± 0.1 | No significant change |

This table illustrates common parameters to be varied during a robustness study.

Successful validation of these parameters ensures that the analytical method for this compound is reliable and suitable for its intended research applications, contributing to the generation of high-quality, reproducible scientific data.

Advanced Research Applications and Future Directions

Design Principles for Next-Generation Imidamide Analogues

The development of new analogues of 2-(2,6-Dichlorophenyl)acetimidamide is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacological properties. Key strategies include structure-activity relationship (SAR) studies, pharmacophore modeling, and conformational analysis.

Structure-Activity Relationship (SAR): SAR studies are fundamental to understanding how chemical structure relates to biological activity. For related phenylacetamide and dichlorophenyl structures, research has shown that specific modifications can dramatically alter function. For instance, in the development of analogues, the substitution pattern on the phenyl ring is critical. The presence and position of the chlorine atoms on the phenyl ring, as in the 2,6-dichloro substitution, significantly influence the compound's properties. nih.gov Investigations into related molecules have shown that modifications to other parts of the scaffold, such as the acetimidamide group, can lead to compounds with improved profiles. nih.gov For example, converting an amide into a thioether, sulfoxide, or sulfone can be a viable strategy to circumvent metabolic instability at that position. nih.gov

Pharmacophore Modeling and 3D-QSAR: Computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are instrumental in designing new analogues. nih.gov These methods help identify the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.gov By building a predictive model based on a set of active compounds, researchers can screen virtual libraries of potential analogues to prioritize those with the highest predicted potency and best-fit within a target's active site. nih.gov

Conformational and Rigidity Analysis: The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. Studies on complex molecules containing dichlorophenyl moieties have revealed that locking the molecule into a specific, bioactive conformation can enhance potency and selectivity. nih.gov This can be achieved by introducing rigid structural elements or by designing analogues that favor a particular spatial arrangement.

The following table summarizes key SAR insights from related compound series that could inform the design of next-generation this compound analogues.

Table 1: Structure-Activity Relationship (SAR) Insights for Analogue Design| Molecular Region | Modification Strategy | Potential Outcome | Reference |

|---|---|---|---|

| Phenyl Ring | Varying substitution patterns | Altering selectivity and potency | nih.govnih.gov |

| Amide/Imidamide Moiety | Replacement with bioisosteres (e.g., thioethers, sulfones) | Improving metabolic stability | nih.gov |

| Overall Structure | Introduction of rigid elements | Enhancing potency through conformational restriction | nih.gov |

| Side Chains | Addition of different functional groups | Modulating solubility and cell permeability | nih.gov |

Integration of Multi-Omics Data in Chemical Biology Research Involving this compound

To fully understand the biological impact of a compound like this compound, a holistic approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating its mechanism of action on a system-wide level. nih.gov

Conceptual Framework: The central dogma of molecular biology provides a roadmap for multi-omics integration. A chemical compound can perturb a biological system, leading to changes that cascade from the transcriptome (gene expression) to the proteome (protein abundance) and the metabolome (metabolite levels). nih.gov By measuring these changes simultaneously, researchers can build a comprehensive picture of the compound's effects. rsc.org

Methodologies: Advanced computational and bioinformatic tools are required to manage and interpret these large, heterogeneous datasets. arxiv.org Machine learning and deep learning frameworks, such as variational autoencoders (VAEs) and other generative models, are being developed to integrate multi-omics data, identify complex patterns, and predict cellular responses to chemical perturbations. nih.govarxiv.org These methods can help impute missing data, which is a common challenge, and create a unified representation of the biological state. nih.gov

Potential Applications:

Target Identification: By observing which proteins and pathways are most significantly affected by this compound, researchers can generate hypotheses about its direct molecular targets.

Mechanism of Action: Multi-omics data can reveal the downstream consequences of target engagement, painting a detailed picture of the compound's functional effects.

Biomarker Discovery: Integrated analysis may identify specific molecules (genes, proteins, or metabolites) whose changes reliably predict the cellular response to the compound. nih.gov

The table below outlines how different omics platforms could be applied to study this compound.

Q & A

Q. What are the best practices for identifying and mitigating impurities in this compound synthesis?

- Track byproducts via LC-MS and isolate using preparative HPLC. Common impurities include unreacted amidoxime or chlorinated byproducts. Orthogonal purification (e.g., sequential recrystallization and column chromatography) enhances purity. Reference standards (e.g., Lidocaine Impurity H ) aid method validation.

Methodological Notes

- Data Reproducibility : Cross-check melting points (e.g., 156–157°C ) and spectral data against published values. Use ICH guidelines for assay validation .

- Structural Comparisons : Compare with diclofenac derivatives (e.g., sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate ) to infer bioisosteric replacements.

- Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to study intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.